ethyl 2-cyano-2-cycloheptylidenacetate

Description

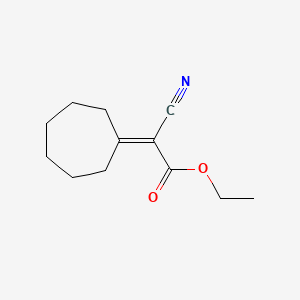

Ethyl 2-cyano-2-cycloheptylidenacetate is a cyano-substituted ester characterized by a seven-membered cycloheptyliden ring fused with a cyanoacetate moiety. The compound’s structure combines a strained cycloaliphatic system with a highly polar cyano group, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions or as a precursor for heterocyclic compounds .

Properties

CAS No. |

7402-61-1 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-cyano-2-cycloheptylideneacetate |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3 |

InChI Key |

XMMYBDCCASIJST-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C1CCCCCC1)C#N |

Canonical SMILES |

CCOC(=O)C(=C1CCCCCC1)C#N |

Other CAS No. |

7402-61-1 |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Two main synthetic routes for ethyl 2-cyano-2-cycloheptylidenacetate have been reported, both involving the Knoevenagel condensation between ethyl cyanoacetate and cycloheptanone under acidic or ammonium acetate catalysis.

Knoevenagel Condensation Method

- Reactants: Ethyl cyanoacetate and cycloheptanone

- Catalysts: Ammonium acetate and acetic acid

- Solvent: Benzene or similar aprotic solvents

- Conditions: Heating under reflux for approximately 8 hours

- Yield: Approximately 85%

This method involves mixing ethyl cyanoacetate with cycloheptanone in the presence of ammonium acetate and acetic acid, followed by heating to promote the condensation reaction. The product is then isolated by standard workup procedures such as extraction and purification.

Detailed Reaction Mechanism

The preparation proceeds via a base-catalyzed Knoevenagel condensation mechanism:

Activation of Ethyl Cyanoacetate: The active methylene group adjacent to the cyano and ester groups is deprotonated by the catalyst (ammonium acetate), forming a stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of cycloheptanone, forming a β-hydroxy intermediate.

Dehydration: Subsequent elimination of water leads to the formation of the α,β-unsaturated cyano ester, this compound.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Temperature | Reflux (~80-100°C) | Ensures completion of condensation |

| Time | 8 hours | Sufficient for high yield |

| Catalyst | Ammonium acetate, acetic acid | Promotes enolate formation |

| Solvent | Benzene or similar aprotic solvent | Facilitates removal of water |

| Yield | ~85% | High efficiency reported |

Purification and Characterization

- Purification: The crude product is typically purified by recrystallization or column chromatography.

- Characterization: Confirmed by NMR, IR, and mass spectrometry to verify the structure and purity.

- Yield: Consistently high yields (~85%) indicate the robustness of the Knoevenagel condensation method.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst(s) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Ethyl cyanoacetate + cycloheptanone | Ammonium acetate, acetic acid | Benzene | Reflux, 8 h | ~85 |

Research Findings and Notes

- The Knoevenagel condensation is the most efficient and commonly used method for the synthesis of this compound.

- The reaction conditions are mild and the reagents readily available, making the process suitable for scale-up.

- The use of ammonium acetate as a catalyst is advantageous due to its mildness and ability to promote the reaction without harsh conditions.

- The reaction proceeds with high selectivity and minimal side products, simplifying purification steps.

- No significant racemization or side reactions have been reported under the standard conditions for this synthesis.

- Alternative methods involving coupling reagents like modified Yamaguchi reagents are more relevant for peptide and amide bond formation rather than this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-cycloheptylidenacetate undergoes various chemical reactions, including:

Condensation Reactions: It can participate in Knoevenagel condensation reactions due to the presence of the cyano group.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the cyano group.

Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

Cyclized Derivatives: Formation of various cyclic compounds through intramolecular cyclization.

Substituted Derivatives: Products formed through substitution reactions at the cyano group.

Scientific Research Applications

Ethyl 2-cyano-2-cycloheptylidenacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its unique structure.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cycloheptylidenacetate involves its reactivity at the cyano and ester groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Cyano-2-Cyclohexylacetate (CAS 3213-50-1)

- Structural Differences : Replaces the cycloheptyliden ring with a six-membered cyclohexyl group.

- Impact on Properties: Reduced ring strain and lower molecular weight (cyclohexyl: C₆H₁₁ vs. cycloheptyliden: C₇H₁₀). This may enhance stability and solubility in non-polar solvents compared to the target compound .

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

- Structural Differences: Substitutes the cyano group and cycloheptyliden ring with an acetyl group and a linear heptanoate chain.

- Impact on Properties: Reactivity: The acetyl group is less electron-withdrawing than the cyano group, reducing electrophilicity at the α-carbon.

Aromatic Analogs (e.g., Ethyl 2-(2-Cyanophenyl)acetate, CAS 67237-76-7)

- Structural Differences : Replaces the cycloaliphatic ring with an aromatic substituent.

- Electronic Effects: The electron-withdrawing cyano group on the phenyl ring may stabilize conjugated systems differently than aliphatic analogs .

- Applications : Used in drug discovery for bioactive molecule synthesis, a role the target compound might share.

Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Structural Differences: Simpler ester with a hydroxyl group instead of cyano and cycloaliphatic substituents.

- Impact on Properties: Hydrogen Bonding: The hydroxyl group increases water solubility and acidity (pKa ~3–4) compared to the non-ionizable cyano group. Reactivity: Susceptible to ester hydrolysis under acidic/basic conditions, unlike the more stable cyanoesters .

- Applications : Common solvent or intermediate in cosmetics, diverging from the target compound’s niche synthetic uses.

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Key Research Findings

- Cyano Group Reactivity: Cyanoesters like ethyl 2-cyano-2-cyclohexylacetate undergo nucleophilic addition at the α-carbon, a trait likely shared by the target compound .

- Safety Considerations: Cyano-containing compounds may require precautions (e.g., ventilation, PPE) absent in acetyl or hydroxyl-substituted esters .

Q & A

Basic: What are the primary synthetic routes for ethyl 2-cyano-2-cycloheptylidenacetate, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate. Key parameters include:

- Catalyst choice : Use of piperidine or ammonium acetate in polar aprotic solvents (e.g., ethanol or DMF) to enhance reaction efficiency .

- Temperature control : Reactions often proceed at 80–100°C under reflux to maximize yield while minimizing side products like dimerization.

- Workup : Acidic quenching followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization : A factorial design approach can systematically vary catalyst concentration, solvent polarity, and temperature to identify optimal conditions. Statistical tools (e.g., ANOVA) help resolve conflicting data from competing reaction pathways .

Basic: How is this compound characterized structurally, and what techniques are critical for validation?

Answer:

Structural characterization employs:

- NMR spectroscopy : and NMR confirm the cycloheptylidene moiety (δ ~5.5–6.5 ppm for α,β-unsaturated ester protons) and cyano group (δ ~110–120 ppm in ) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (CHNO) with accurate mass matching.

- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and confirms the cycloheptylidene geometry. SHELXL refinement (with Hirshfeld surface analysis) ensures precision .

Advanced: How can computational methods enhance the design of derivatives based on this compound?

Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reactivity and regioselectivity for derivative synthesis:

- Reaction path modeling : Simulate transition states for cycloaddition or nucleophilic attack to prioritize synthetic targets .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) to guide functionalization. For example, adding electron-withdrawing groups may enhance binding to catalytic serine in esterases .

- High-throughput screening : Combine computational libraries (e.g., PubChem data) with robotic synthesis to rapidly test predicted derivatives .

Advanced: How do crystallographic data resolve contradictions in reported bioactivities of this compound?

Answer:

Conflicting bioactivity reports (e.g., antimicrobial vs. inactive results) often arise from structural polymorphism or impurities. Strategies include:

- Single-crystal analysis : SHELXD/SHELXE resolve absolute configuration and confirm sample purity. For example, Z/E isomerism in the cycloheptylidene group can drastically alter biological activity .

- Batch consistency checks : Compare XRD patterns and HPLC profiles across batches to rule out contaminants.

- Enzymatic assays : Use kinetic studies (e.g., Michaelis-Menten plots) to correlate specific stereoisomers with activity. For instance, the Z-isomer may inhibit esterases more effectively due to better active-site fit .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for:

- Heterocyclic synthesis : React with hydrazines or hydroxylamine to form pyrazole or isoxazole derivatives, which are scaffolds for kinase inhibitors .

- Prodrug development : Ester hydrolysis (via liver esterases) releases cyanoacetic acid derivatives with potential anti-inflammatory or antiviral activity .

- Enzyme studies : Acts as a substrate for esterases in mechanistic studies, with progress monitored via UV-Vis (λ ~270 nm for nitrile hydrolysis) .

Advanced: How can reaction engineering improve the scalability of this compound synthesis?

Answer:

Process intensification strategies include:

- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .

- Membrane separation : Nanofiltration removes unreacted cycloheptanone efficiently, reducing purification steps .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported piperidine) enable recycling and reduce waste .

Basic: How does this compound compare to analogous cyclohexylidene derivatives?

Answer:

The cycloheptylidene ring introduces distinct properties:

- Steric effects : Larger ring size increases steric hindrance, slowing enzymatic hydrolysis compared to cyclohexylidene analogs .

- Conformational flexibility : The seven-membered ring adopts boat and chair conformations, affecting binding to rigid enzyme active sites .

- Electronic effects : Extended conjugation in the α,β-unsaturated ester enhances electrophilicity, favoring nucleophilic attacks in Michael additions .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

Yield optimization involves:

- In situ protection : Temporarily protect the cyano group (e.g., as a silyl ether) during harsh reactions to prevent degradation .

- Parallel experimentation : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, stoichiometry) across steps .

- Real-time monitoring : In-line IR spectroscopy tracks intermediate formation, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.